molecular formula C20H8Br4Na2O5 B15158578 Bromeosin disodium

Bromeosin disodium

Cat. No.: B15158578
M. Wt: 693.9 g/mol
InChI Key: WUMPFXDWXTYERP-UHFFFAOYSA-N
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Description

Bromeosin disodium, also known as Eosin Y, is a synthetic brominated fluorescent dye widely used in histology for staining cytoplasmic components, collagen, and red blood cells. It belongs to the xanthene dye family and exhibits strong absorbance in the visible spectrum (~515 nm), making it valuable in microscopy and diagnostic applications.

Properties

Molecular Formula

C20H8Br4Na2O5

Molecular Weight

693.9 g/mol

InChI

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;

InChI Key

WUMPFXDWXTYERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromeosin disodium is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination. The product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and fluorescein, with strict control over reaction conditions to ensure consistent product quality. The final product is purified through recrystallization and dried to obtain the red crystalline dye .

Chemical Reactions Analysis

Types of Reactions

Bromeosin disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

FAD Disodium (Flavin Adenine Dinucleotide Disodium)

FAD disodium is a redox-active coenzyme involved in metabolic processes like the citric acid cycle. Key comparisons with Bromeosin disodium include:

  • Chemical Functionality : FAD disodium acts as an electron carrier, whereas this compound serves as a staining agent.
  • Bioactivity : FAD disodium exhibits weak enzymatic inhibition (IC₅₀ = 42.5 µM against Mpro protease) . This compound lacks enzymatic inhibition but may interact with cellular components due to its ionic and aromatic properties.
  • Structural Similarity : Both are disodium salts but differ in organic moieties—FAD has adenine and riboflavin groups, while Bromeosin features a brominated xanthene core.

Table 1: Functional Comparison of this compound and FAD Disodium

Property This compound FAD Disodium
Primary Use Histological staining Metabolic coenzyme
Key Functional Groups Brominated xanthene Adenine, riboflavin
Bioactivity (IC₅₀) Not applicable 42.5 µM (Mpro inhibition)

Disodium Phosphate

Disodium phosphate (Na₂HPO₄) is a buffering and chelating agent used in food additives, pharmaceuticals, and industrial catalysts. Comparisons include:

  • Applications: Disodium phosphate inhibits bacterial growth in food by reducing OD₆₀₀ values in E. coli cultures and suppresses stx-phage production .
  • Stability : Disodium phosphate has a shelf life of ~24 months under proper storage , comparable to dyes like Bromeosin, which are stable in aqueous solutions.

Edetate Disodium

Edetate disodium (Na₂EDTA) is a chelating agent used to treat heavy metal poisoning and stabilize pharmaceuticals. Key contrasts:

  • Mechanism : Edetate disodium binds metal ions via carboxylate groups, while this compound interacts with proteins via electrostatic and hydrophobic forces.
  • Regulatory Status: Edetate disodium is listed in pharmacopeial standards (e.g., USP) for assay validation , whereas this compound is regulated as a diagnostic reagent.

Structurally Similar Brominated Compounds

–15 highlight brominated analogs with similarity scores >50%, such as methyl 5-bromothiazole-2-carboxylate (similarity: 0.91) . These compounds share bromine’s electronegative and steric effects but differ in applications (e.g., pharmaceuticals vs. dyes).

Table 3: Structural and Functional Similarity of Brominated Compounds

Compound Similarity Score Primary Application
This compound Reference Histological staining
Methyl 5-bromothiazole-2-carboxylate 0.91 Pharmaceutical intermediates
4,5-Dibromothiazole-2-carboxylic acid 0.84 Chemical synthesis

Research Findings and Limitations

  • Disodium Salts : Functional diversity among disodium salts (e.g., FAD, phosphate, edetate) underscores the role of anion groups in determining applications .
  • Brominated Compounds : Structural bromination enhances photostability and binding affinity, critical for dyes like this compound .
  • Limitations : Direct data on this compound are absent in the evidence; inferences rely on analogs. Further studies should validate its enzymatic interactions and stability under varying conditions.

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